2,6-Dichloro-8-methylquinazolin-4-ol
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Overview
Description
2,6-Dichloro-8-methylquinazolin-4-ol is a quinazoline derivative known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-8-methylquinazolin-4-ol typically involves the chlorination of 8-methylquinazolin-4-ol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-8-methylquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, leading to the formation of various substituted quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds with potential biological activities.
Scientific Research Applications
2,6-Dichloro-8-methylquinazolin-4-ol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: Research has shown its potential as an antimicrobial, anticancer, and anti-inflammatory agent. It is also being investigated for its role in treating neurodegenerative diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-8-methylquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In cancer research, it has been shown to interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinazolin-4-ol: Known for its role as a poly (ADP-ribose) synthetase inhibitor.
6,8-Dichloro-2-methylquinazolin-4-ol: Shares similar chemical properties but differs in the position of the chloro groups.
Quinazolinone Derivatives: These compounds exhibit a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Uniqueness
2,6-Dichloro-8-methylquinazolin-4-ol stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its ability to undergo selective chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C9H6Cl2N2O |
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Molecular Weight |
229.06 g/mol |
IUPAC Name |
2,6-dichloro-8-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6Cl2N2O/c1-4-2-5(10)3-6-7(4)12-9(11)13-8(6)14/h2-3H,1H3,(H,12,13,14) |
InChI Key |
XOEVABWHGJGCPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(NC2=O)Cl)Cl |
Origin of Product |
United States |
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